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Compound of Interest

Compound Name:
4-Morpholinophenylglyoxal

hydrate

CAS No.: 852633-82-0

Cat. No.: B1591623

Get Quote

4-Morpholinophenylglyoxal hydrate stands as a molecule of significant interest to the

synthetic chemist, particularly within pharmaceutical and materials science research. As an aryl

glyoxal, it possesses a unique 1,2-dicarbonyl moiety—an aldehyde adjacent to a ketone—

which imparts a dual electrophilic nature, making it a powerful precursor for a diverse array of

chemical transformations.[1][2] The presence of the morpholino substituent on the phenyl ring

further modulates its electronic properties and solubility, offering a versatile scaffold for

constructing complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties of 4-
Morpholinophenylglyoxal hydrate, moving beyond a simple recitation of data to explore the

underlying principles of its reactivity, synthesis, and characterization. It is designed to equip

researchers, scientists, and drug development professionals with the technical insights

required to effectively utilize this compound in their work.
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A foundational understanding of a reagent begins with its fundamental properties. 4-

Morpholinophenylglyoxal is typically handled as its stable hydrate form, where a molecule of

water has added to the highly reactive aldehyde carbonyl.

Structural and Physicochemical Data
The core structure consists of a central phenyl ring, substituted at the 1-position with the

glyoxal hydrate moiety and at the 4-position with a morpholine ring.

Caption: Structure of 4-Morpholinophenylglyoxal Hydrate.

Property Value Source(s)

CAS Number 852633-82-0 [3][4][5]

Molecular Formula C₁₂H₁₅NO₄ [3][5][6]

Molecular Weight 237.25 g/mol [3][5][6]

Appearance Typically a solid [7] (by analogy)

Purity Commonly available at ≥95% [6][8][9][10]

Melting Point
Data not available; similar aryl

glyoxal hydrates melt >100°C
[7]

Expertise Insight: The stability of the hydrate is a critical practical consideration. The gem-diol

of the hydrate form is favored due to the high electrophilicity of the aldehyde carbonyl, which is

amplified by the electron-withdrawing effect of the adjacent ketone. In solution, an equilibrium

exists between the hydrate and the free dicarbonyl form, and reaction conditions (e.g., removal

of water) can be used to shift this equilibrium to favor the more reactive aldehyde.

PART 2: The Landscape of Chemical Reactivity
The synthetic utility of 4-Morpholinophenylglyoxal hydrate stems from its multiple reactive

centers. The dicarbonyl system is the primary hub of reactivity, while the morpholine-

substituted aromatic ring provides a secondary site for modification.
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Caption: Key reactivity pathways for 4-Morpholinophenylglyoxal.

Dicarbonyl Reactivity: A Hub for Nucleophiles
The adjacent aldehyde and ketone groups are both electrophilic and susceptible to nucleophilic

attack.[11] This bifunctionality is the cornerstone of its application in multicomponent reactions

(MCRs).[1][2]

Mechanism of Action: In MCRs, different nucleophiles can react sequentially or concurrently

with the two carbonyls. For instance, an amine might first form an imine with the more

reactive aldehyde, followed by an intramolecular or intermolecular reaction involving the

ketone. This allows for the rapid assembly of complex heterocyclic systems, which are

prevalent in medicinal chemistry.[1]

Causality: The success of these reactions is often dictated by the differential reactivity of the

two carbonyls. Aldehydes are sterically more accessible and electronically more reactive

than ketones, often allowing for selective initial reactions.[11]

α-Carbon Reactivity and Enolization
Like other carbonyl compounds with α-hydrogens, the carbon atom between the two carbonyls

is acidic and can be deprotonated under basic conditions to form an enolate, or tautomerize to
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an enol under acidic conditions.[12]

Synthetic Implications: While this position is sterically hindered, its reactivity can be

exploited. Halogenation at this α-carbon, for example, can introduce a leaving group, paving

the way for subsequent substitution or elimination reactions.[13][14]

Influence of the Morpholino Substituent
The nitrogen atom of the morpholine ring donates electron density into the phenyl ring through

resonance. This has two major consequences:

Aromatic Ring Activation: It activates the ortho positions of the phenyl ring towards

electrophilic aromatic substitution.

Modulation of Carbonyl Reactivity: This electron donation slightly reduces the electrophilicity

of the ketone carbonyl compared to an unsubstituted phenylglyoxal. This electronic tuning

can be crucial for achieving selectivity in complex reaction sequences.

PART 3: Synthesis and Spectroscopic
Characterization
The reliable synthesis and unambiguous characterization of 4-Morpholinophenylglyoxal
hydrate are paramount for its use in research.

A Validated Synthesis Protocol
A common and effective strategy for preparing aryl glyoxals is the oxidation of the

corresponding acetophenone derivative.[15][16] The following protocol is based on established

DMSO-mediated oxidation methods.[15]

Workflow Diagram: Synthesis of 4-Morpholinophenylglyoxal Hydrate
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Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology:

Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 4'-morpholinoacetophenone (1 equivalent).

Solvent Addition: Add dimethyl sulfoxide (DMSO) to form a solution or slurry (approx. 3-5 mL

per gram of starting material).

Initiation: While stirring, add 48% aqueous hydrobromic acid (HBr) (0.75 equivalents).[15]

Causality: HBr acts as a catalyst to activate DMSO for the oxidation of the methyl ketone.

The reaction proceeds via an α-bromo ketone intermediate which is then oxidized by

DMSO.

Reaction: Heat the mixture to 70-80°C. The reaction progress is often indicated by the

evolution of dimethyl sulfide (DMS) gas, which has a characteristic odor. Maintain this

temperature for 2-4 hours or until TLC analysis shows consumption of the starting material.

Trustworthiness: Monitoring the reaction by TLC provides a reliable checkpoint to ensure

the reaction has gone to completion, preventing incomplete conversion or over-oxidation.

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of

cold water.
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Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl

acetate or dichloromethane) three times.

Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate

solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate.

Isolation: Filter the drying agent and concentrate the organic solvent under reduced

pressure. The crude product can be purified by recrystallization (e.g., from water or an

ethanol/water mixture) to yield 4-Morpholinophenylglyoxal hydrate.

Predicted Spectroscopic Signature
While specific experimental spectra are not readily available in the literature, the structure

allows for a confident prediction of its key spectroscopic features, which are essential for its

characterization.
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Technique Expected Features Rationale

¹H NMR

δ ~7.8-8.0 (d, 2H), δ ~6.9-7.1

(d, 2H), δ ~5.5 (s, 1H,

aldehyde H, may be broad or

absent due to

hydration/exchange), δ ~3.8 (t,

4H), δ ~3.3 (t, 4H), hydrate OH

peaks (variable).

Aromatic protons show a

classic para-substituted

pattern. Morpholine protons

appear as two triplets. The

aldehyde proton is highly

deshielded.

¹³C NMR

δ ~190-195 (ketone C=O), δ

~185-190 (aldehyde C=O), δ

~155 (C-N aromatic), δ ~131

(C-C=O aromatic), δ ~130

(aromatic CH), δ ~114

(aromatic CH), δ ~90-95

(hydrated C), δ ~66

(morpholine C-O), δ ~47

(morpholine C-N).

Two distinct carbonyl signals

are expected. The hydrated

carbon (gem-diol) appears

around 90-95 ppm. Four

aromatic signals due to

symmetry. Two morpholine

carbon signals.

IR (cm⁻¹)

3500-3200 (broad, O-H stretch

from hydrate), ~1680 (ketone

C=O stretch), ~1660 (aldehyde

C=O stretch, may be weak),

~1600 (aromatic C=C), ~1230

& ~1115 (C-O-C stretches).

The broad O-H band is

characteristic of the hydrate.

The ketone C=O stretch is

typically strong. Strong C-O

stretches confirm the

morpholine and ether linkages.

MS (ESI+)

m/z 238 [M+H]⁺, m/z 255

[M+NH₄]⁺, m/z 260 [M+Na]⁺.

Fragmentation may show loss

of water (from hydrate), CO, or

the glyoxal unit.

The molecular ion peak

corresponding to the hydrated

molecule plus a proton is

expected. Adducts with sodium

or ammonium are also

common.

Note: Predicted chemical shifts (δ) are in ppm. NMR solvent can affect shifts.
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As a responsible scientist, proper handling of all chemicals is non-negotiable. While a specific

safety data sheet (SDS) for this exact compound may vary by supplier, data from analogous

compounds and general chemical principles provide a strong basis for safe handling.

Hazards: Based on supplier information and data for similar glyoxals, this compound is

expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including

safety glasses or goggles, a lab coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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